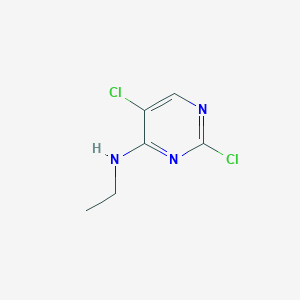
4-Pyrimidinamine, 2,5-dichloro-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and an ethyl group attached to the nitrogen atom at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- can be achieved through several methods. One common approach involves the reaction of 2,5,6-trichloropyrimidine with aniline derivatives under specific conditions. For instance, a mixture of 2,5,6-trichloropyrimidine and 2-(dimethylphosphonino) aniline is heated with anhydrous potassium carbonate in dimethylformamide (DMF) at 60°C for 4 hours . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 5 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aniline derivatives and strong bases such as potassium carbonate.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophiles used. For example, the reaction with 2-(dimethylphosphonino) aniline yields (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide .
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Pyrimidinamine, 2,5-dichloro-N-ethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as an intermediate of AP26113, an effective ALK inhibitor . The compound likely exerts its effects by binding to and inhibiting specific enzymes or receptors involved in disease pathways, although detailed molecular mechanisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-N-[(4-methoxyphenyl)methyl]-4-pyrimidinamine
- (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide
Uniqueness
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is unique due to its specific substitution pattern and the presence of an ethyl group on the nitrogen atom. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity compared to other pyrimidine derivatives.
Biologische Aktivität
4-Pyrimidinamine, 2,5-dichloro-N-ethyl- is a compound of interest due to its potential biological activity, particularly in the context of pharmacological applications. This article reviews its biological activity based on various studies, including molecular docking analyses, in vitro evaluations, and its interactions with biological targets.
Chemical Structure
- Chemical Name : 4-Pyrimidinamine, 2,5-dichloro-N-ethyl-
- Molecular Formula : C7H8Cl2N4
- Molecular Weight : 207.07 g/mol
Physical Properties
- Solubility : Soluble in organic solvents; limited aqueous solubility.
- Stability : Stable under normal laboratory conditions.
Inhibition of Dihydrofolate Reductase
Recent studies have highlighted the inhibitory effects of pyrimidine derivatives on the enzyme dihydrofolate reductase (DHFR), particularly from Plasmodium falciparum, which is crucial for the treatment of malaria. The compound was evaluated alongside other analogues for its effectiveness as an inhibitor.
Key Findings
- Inhibitory Activity : The compound exhibited promising inhibitory activity against both wild-type and mutant strains of PfDHFR.
- Binding Affinity : Molecular docking studies indicated high binding affinity to the target enzyme, with interaction scores comparable to known inhibitors such as pyrimethamine .
Antiplasmodial Activity
The antiplasmodial activity was assessed through in vitro assays against P. falciparum.
- IC50 Values : The compound demonstrated IC50 values ranging from 0.4 to 28 μM in whole-cell assays, indicating moderate efficacy against malaria parasites .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at the pyrimidine core significantly influenced biological activity. Variations in substituents led to different binding interactions and potency levels against PfDHFR.
| Compound | Substituent | Ki (nM) Wild-Type | Ki (nM) Mutant |
|---|---|---|---|
| Compound A | Phenyl | 1.3 | 13 |
| Compound B | Cyclohexyl | 243 | 208 |
| Compound C | Cyclopropyl | Moderate | Moderate |
Case Study 1: Synthesis and Evaluation
A study synthesized a series of pyrimidine derivatives, including 4-pyrimidinamine, focusing on their antiplasmodial properties. The results indicated that flexibility in the substituents could enhance binding affinity and inhibitory potency against PfDHFR .
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Preliminary data suggest favorable profiles that warrant further investigation into their therapeutic potential .
Eigenschaften
Molekularformel |
C6H7Cl2N3 |
|---|---|
Molekulargewicht |
192.04 g/mol |
IUPAC-Name |
2,5-dichloro-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
YKRWFTWTMCLFLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















